![molecular formula C2H3Cl3 B1642021 1,1,1-Trichloroethane-2,2,2-d3 CAS No. 2747-58-2](/img/structure/B1642021.png)
1,1,1-Trichloroethane-2,2,2-d3
Overview
Description
1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trichloroethane-2,2,2-d3 is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3
. Physical And Chemical Properties Analysis
1,1,1-Trichloroethane-2,2,2-d3 has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .Scientific Research Applications
Enhanced Reductive Dechlorination
- Summary of Application: 1,1,1-Trichloroethane is used in a composite remediation material for the enhanced reductive dechlorination (ERD) of 1,1,1-trichloroethane in aqueous solution . This material is comprised of biochar as the carrier and adsorbent, and carrageenan (CG) as the embedding medium to entrap the organic carbon sources and zero-valent iron (ZVI) .
- Methods of Application: The suitable dosage of biochar in water during the preparation of composite microspheres was 0.2% (w/v). Soluble starch was selected as the appropriate organic carbon source. The optimal preparation conditions of microspheres were identified as follows: 2% CG (w/v) colloidal solution, 6% CaCl2 (w/v) solution, and a 12-h curing time .
- Results or Outcomes: After 25-day incubation with the composite prepared under optimized conditions, the removal efficiency of 1,1,1-TCA was 95.68%, which was 24.69% higher than that observed in the microcosm with a commercial remediation material .
Solvent
- Summary of Application: 1,1,1-Trichloroethane was once produced industrially in large quantities for use as a solvent .
- Methods of Application: It is usually produced in a two-step process from vinyl chloride. In the first step, vinyl chloride reacts with hydrogen chloride at 20-50 °C to produce 1,1-dichloroethane. The 1,1-dichloroethane is then converted to 1,1,1-trichloroethane by reaction with chlorine under ultraviolet irradiation .
- Results or Outcomes: It is regulated by the Montreal Protocol as an ozone-depleting substance and its use is being rapidly phased out .
Safety And Hazards
properties
IUPAC Name |
1,1,1-trichloro-2,2,2-trideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXMDMGBRAIB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloroethane-2,2,2-d3 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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